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molecular formula C11H13NO B1582076 Prop-2-enamide;styrene CAS No. 24981-13-3

Prop-2-enamide;styrene

Cat. No. B1582076
M. Wt: 175.23 g/mol
InChI Key: KMNONFBDPKFXOA-UHFFFAOYSA-N
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Patent
US06290946B1

Procedure details

Polystyrenesulfonate (15.0 mmoles, 2.612 g), acrylamide (7.2 mmoles, 0.512 g), styrene (7.2 mmoles, 0.8250 mL) and divinylbenzene (0.6 mmoles, 85.5 microL) were dissolved in 10 mL ethanol and 10 mL water in a 40 mL vial fitted with a septa cap. The solution was degassed by bubbling nitrogen through and 1 mole % AIBN was added as a solution. The polymerization solution was further degassed and the placed in a heated reaction block at 60° C. for 18 h. A clear, colorless gel formed.
Quantity
0.512 g
Type
reactant
Reaction Step One
Quantity
0.825 mL
Type
reactant
Reaction Step One
Quantity
0.6 mmol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([NH2:5])(=[O:4])[CH:2]=[CH2:3].[CH2:6]=[CH:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.C(C1C=CC=CC=1C=C)=C.O>C(O)C>[C:1]([NH2:5])(=[O:4])[CH:2]=[CH2:3].[CH2:6]=[CH:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1 |f:5.6|

Inputs

Step One
Name
Quantity
0.512 g
Type
reactant
Smiles
C(C=C)(=O)N
Name
Quantity
0.825 mL
Type
reactant
Smiles
C=CC1=CC=CC=C1
Name
Quantity
0.6 mmol
Type
reactant
Smiles
C(=C)C1=C(C=CC=C1)C=C
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was degassed
CUSTOM
Type
CUSTOM
Details
by bubbling nitrogen through and 1 mole % AIBN
ADDITION
Type
ADDITION
Details
was added as a solution
CUSTOM
Type
CUSTOM
Details
The polymerization solution was further degassed
CUSTOM
Type
CUSTOM
Details
the placed in a heated reaction block at 60° C. for 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
A clear, colorless gel formed

Outcomes

Product
Name
Type
Smiles
C(C=C)(=O)N.C=CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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